Cas no 2171226-19-8 ((2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-hydroxypropanoic acid)

(2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- (2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-hydroxypropanoic acid
- 2171226-19-8
- EN300-1574912
- (2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-hydroxypropanoic acid
-
- インチ: 1S/C23H26N2O6/c1-2-14(11-21(27)25-20(12-26)22(28)29)24-23(30)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20,26H,2,11-13H2,1H3,(H,24,30)(H,25,27)(H,28,29)/t14-,20-/m0/s1
- InChIKey: ZLVJQODPULEQLK-XOBRGWDASA-N
- SMILES: O(C(N[C@@H](CC)CC(N[C@H](C(=O)O)CO)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 426.17908655g/mol
- 同位素质量: 426.17908655g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 6
- 重原子数量: 31
- 回転可能化学結合数: 10
- 複雑さ: 620
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 125Ų
- XLogP3: 2.2
(2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-hydroxypropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1574912-10.0g |
(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-hydroxypropanoic acid |
2171226-19-8 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1574912-5000mg |
(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-hydroxypropanoic acid |
2171226-19-8 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1574912-0.5g |
(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-hydroxypropanoic acid |
2171226-19-8 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1574912-1.0g |
(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-hydroxypropanoic acid |
2171226-19-8 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1574912-100mg |
(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-hydroxypropanoic acid |
2171226-19-8 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1574912-10000mg |
(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-hydroxypropanoic acid |
2171226-19-8 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1574912-250mg |
(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-hydroxypropanoic acid |
2171226-19-8 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1574912-2.5g |
(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-hydroxypropanoic acid |
2171226-19-8 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1574912-500mg |
(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-hydroxypropanoic acid |
2171226-19-8 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1574912-2500mg |
(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-hydroxypropanoic acid |
2171226-19-8 | 2500mg |
$6602.0 | 2023-09-24 |
(2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-hydroxypropanoic acid 関連文献
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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S. Ahmed Chem. Commun., 2009, 6421-6423
(2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-hydroxypropanoic acidに関する追加情報
(2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-hydroxypropanoic acid (CAS No. 2171226-19-8)
(2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-hydroxypropanoic acid (CAS No. 2171226-19-8) is a complex organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, often referred to as a protected amino acid derivative, plays a crucial role in the synthesis of peptides and proteins, particularly in the context of drug development and therapeutic applications.
The structure of (2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-hydroxypropanoic acid is characterized by its intricate combination of functional groups, including an amino group, a carboxylic acid group, and a hydroxyl group. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group is particularly noteworthy, as it allows for precise control over the reactivity of the amino group during chemical synthesis. This feature is essential for the stepwise construction of complex peptides and proteins, ensuring that only desired reactions occur at specific stages of the synthesis process.
Recent advancements in the field have highlighted the potential applications of (2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-hydroxypropanoic acid in various areas of research. For instance, studies have shown that this compound can be used as a building block in the synthesis of peptides with enhanced biological activity and stability. These peptides have been explored for their potential in treating a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
In the context of drug development, (2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-hydroxypropanoic acid has been utilized to create novel therapeutic agents with improved pharmacokinetic properties. The ability to fine-tune the structure and functionality of these compounds through precise chemical modifications has led to the development of drugs with enhanced bioavailability, reduced toxicity, and increased efficacy. This is particularly important in the development of targeted therapies that can selectively bind to specific receptors or enzymes involved in disease pathways.
Moreover, the use of (2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-hydroxypropanoic acid in combinatorial chemistry has opened up new avenues for high-throughput screening and drug discovery. By generating large libraries of structurally diverse peptides and proteins, researchers can rapidly identify lead compounds with promising therapeutic potential. This approach has been instrumental in accelerating the drug discovery process and bringing new treatments to market more efficiently.
In addition to its applications in drug development, (2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-hydroxypropanoic acid has also been studied for its role in fundamental biological processes. For example, research has shown that this compound can be used to investigate protein-protein interactions and signaling pathways within cells. By incorporating this compound into model systems, scientists can gain insights into the mechanisms underlying various cellular processes and diseases.
The synthesis of (2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-hydroxypropanoic acid typically involves a series of well-defined chemical reactions. The key steps include the protection of the amino group using Fmoc chemistry, followed by the formation of the amide bond through coupling reactions with appropriate carboxylic acids or esters. The hydroxyl group can be introduced through subsequent hydrolysis or other functional group transformations. These synthetic strategies are well-established in organic chemistry and have been optimized to achieve high yields and purity levels.
The physical and chemical properties of (2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-hydroxypropanoic acid have been extensively characterized through various analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These methods provide detailed information about the molecular structure and conformational behavior of the compound, which is crucial for understanding its biological activity and optimizing its use in various applications.
In conclusion, (2S)-2-(3S)-3-{(9H-fluoren-9-yloxycarbonyl)amino}pentanamide hydroxypropanoic acid (CAS No. 2171226-19-8) is a versatile and valuable compound with a wide range of applications in chemical biology and medicinal chemistry. Its unique structural features and functional groups make it an essential tool for peptide synthesis, drug development, and fundamental biological research. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its impact on scientific and medical fields.
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